
2,6-Dimethyl-4-nitropyridine 1-oxide
Overview
Description
2,6-Dimethyl-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C₇H₈N₂O₃ It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 2 and 6, a nitro group at position 4, and an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-nitropyridine 1-oxide typically involves the nitration of 2,6-dimethylpyridine N-oxide. One common method includes dissolving 2,6-dimethylpyridine N-oxide in concentrated sulfuric acid, followed by the addition of a nitrating agent such as nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .
Industrial Production Methods: In industrial settings, the production of this compound may utilize continuous flow synthesis techniques. This approach minimizes the risks associated with the handling of highly energetic nitration products and allows for efficient scale-up. The continuous flow methodology ensures better control over reaction conditions, leading to higher yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 2,6-dimethyl-4-aminopyridine 1-oxide.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemical Synthesis
1.1 Synthesis of Pyridine Derivatives
DMNP serves as a crucial intermediate in the synthesis of various pyridine derivatives. It can be synthesized from 2,6-dimethylpyridine through oxidation followed by nitration processes. This compound is utilized in the Reissert-Kaufmann-type reaction to produce cyano-substituted pyridines, which are valuable in pharmaceutical chemistry .
1.2 Use in Organic Reactions
DMNP has been employed in nucleophilic substitution reactions, enabling the formation of nitropyridinecarboxylic acids from pyridine homologues. These reactions highlight its role as a precursor for more complex organic molecules .
Spectroscopic Studies
2.1 UV-Visible Spectroscopy
Research has demonstrated that DMNP exhibits distinct UV spectral characteristics that can be leveraged to study its behavior in various solvents. The compound's UV absorption bands shift significantly upon protonation, indicating strong conjugation effects that are critical for understanding its electronic properties .
2.2 Computational Studies
Theoretical studies using density functional theory (DFT) have provided insights into the molecular structure and vibrational properties of DMNP. These computational analyses help validate experimental findings and enhance the understanding of the compound's behavior in different chemical environments .
Biological Applications
3.1 Antimicrobial Activity
Preliminary studies suggest that DMNP and its derivatives exhibit antimicrobial properties, making them potential candidates for developing new antimicrobial agents. The nitro group in DMNP is particularly significant for its biological activity, enhancing interactions with biological targets .
3.2 π-Hole Interactions
DMNP has been identified as an excellent π-hole donor due to the presence of the nitro group, which facilitates π-hole interactions with other molecules. This property is essential in crystal engineering and materials science, where such interactions can influence molecular assembly and stability .
Safety and Regulatory Aspects
DMNP is classified under several hazard categories due to its potential toxicity:
- Acute Toxicity: Harmful if swallowed.
- Skin Irritation: Causes skin irritation.
- Eye Irritation: Causes serious eye irritation.
- Respiratory Irritation: May cause respiratory irritation.
These classifications necessitate careful handling and adherence to safety protocols during its use in laboratories and industrial applications .
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-nitropyridine 1-oxide involves its interaction with various molecular targets. The N-oxide group can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and interactions. The nitro group can act as an electron-withdrawing group, affecting the compound’s electronic properties and reactivity in chemical reactions .
Comparison with Similar Compounds
- 2,3-Dimethyl-4-nitropyridine 1-oxide
- 3,5-Dimethyl-4-nitropyridine 1-oxide
- 4-Nitropyridine N-oxide
Comparison: 2,6-Dimethyl-4-nitropyridine 1-oxide is unique due to the specific positioning of its methyl and nitro groups, which influence its chemical reactivity and interactions.
Biological Activity
2,6-Dimethyl-4-nitropyridine 1-oxide (DMNP) is a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry. Its unique structural features, including a nitro group and an N-oxide functional group, contribute to its reactivity and interactions with biological systems. This article explores the biological activity of DMNP, highlighting its mechanisms of action, biochemical pathways, and relevant case studies.
DMNP has the molecular formula C7H8N2O3 and is characterized by the presence of a nitro group (-NO2) and an N-oxide group. The compound exhibits strong π-hole donor properties due to the nitro group, which plays a crucial role in its interactions with various biological targets .
Target Interaction : DMNP primarily interacts with biological targets through π-hole interactions facilitated by the nitro group. This interaction is essential for its biological efficacy as it allows DMNP to form complexes with electron-rich sites on biomolecules .
Biochemical Pathways : The compound undergoes several biochemical transformations:
- Nitration and Reduction : The pathway to form 4-nitropyridine involves nitration followed by reduction processes, which are critical for modulating its biological activity.
- Self-Assembly : DMNP can form self-assembled structures through double π-hole interactions, enhancing its stability and potential bioactivity.
Biological Activity
Research has indicated that DMNP exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that DMNP possesses antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit enzyme activity .
- Enzyme Inhibition : DMNP has been investigated for its role as an enzyme inhibitor. It demonstrates significant inhibition of certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.
- Anticancer Potential : Preliminary studies suggest that DMNP may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines by modulating gene expression related to cell survival and death .
Case Studies
Several case studies highlight the biological activity of DMNP:
- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of DMNP against Gram-positive and Gram-negative bacteria. Results indicated that DMNP exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent .
- Enzyme Inhibition Study : Research conducted on the inhibition of acetylcholinesterase (AChE) by DMNP revealed that it could effectively inhibit this enzyme, which is crucial in neurotransmission. The study utilized kinetic assays to demonstrate the competitive inhibition mechanism of DMNP against AChE.
- Anticancer Activity Investigation : A recent investigation into the effects of DMNP on ovarian cancer cells (OVCAR-3) showed that treatment with DMNP led to a significant decrease in cell viability and induced apoptosis through upregulation of pro-apoptotic genes while downregulating anti-apoptotic genes like survivin .
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,6-Dimethyl-4-nitropyridine 1-oxide, and what critical parameters influence yield?
- Methodological Answer : A common approach involves alkylation and cyanation of pyridine N-oxides. For example, methyl fluorosulfonate can alkylate pyridine 1-oxides to generate reactive intermediates, which react with potassium cyanide to introduce nitrile groups. Key parameters include reaction temperature (optimized between 0–25°C), stoichiometry of the alkylating agent, and inert atmosphere to prevent side reactions .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane eluents is effective. Purity can be monitored via thin-layer chromatography (TLC) with UV visualization .
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions and N-oxide formation (e.g., downfield shifts for nitro and methyl groups).
- IR : Stretching vibrations for nitro (1520–1350 cm) and N-O (1250–1150 cm) groups.
- Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns validate the molecular formula .
Advanced Research Questions
Q. How does the N-oxide group influence the regioselectivity of electrophilic substitution reactions in this compound?
- Methodological Answer : The N-oxide group activates the pyridine ring toward electrophilic substitution at specific positions. For instance, alkylation reactions preferentially occur at the 3-position due to electron-donating effects of the N-oxide, while nitro groups direct electrophiles to meta positions. Mechanistic studies using deuterated analogs or computational models (e.g., DFT) can further elucidate regioselectivity .
Q. What are the thermal and hydrolytic stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures (e.g., 185°C for related N-oxides). Stability decreases in acidic conditions due to protonation of the N-oxide group .
- Hydrolytic Stability : Accelerated aging studies (e.g., 70°C/75% RH) with HPLC monitoring quantify degradation products like nitropyridine derivatives .
Q. How can computational modeling (e.g., DFT) predict reaction pathways or electronic properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model charge distribution, frontier molecular orbitals, and transition states. For example, electron-withdrawing nitro groups reduce HOMO-LUMO gaps, enhancing reactivity in nucleophilic substitutions .
Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data across studies?
- Methodological Answer : Cross-validation via:
- Replication : Reproducing reactions under identical conditions (solvent, catalyst, temperature).
- Advanced Characterization : High-resolution MS or 2D NMR (e.g., HSQC, HMBC) to confirm structural assignments.
- Meta-Analysis : Comparing data from peer-reviewed studies (e.g., J. Org. Chem. vs. heterocyclic chemistry journals) to identify methodological outliers .
Q. What catalytic applications exist for metal complexes derived from this compound?
- Methodological Answer : The nitro and N-oxide groups can coordinate transition metals (e.g., Cu, Fe) to form complexes for redox catalysis. For example, such complexes may act as electron-transfer mediators in oxidative coupling reactions. Cyclic voltammetry (CV) and X-ray crystallography characterize redox potentials and coordination geometries .
Properties
IUPAC Name |
2,6-dimethyl-4-nitro-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPUGENPUAERSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=[N+]1[O-])C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197411 | |
Record name | 2,6-Lutidine, 4-nitro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4808-64-4 | |
Record name | Pyridine, 2,6-dimethyl-4-nitro-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4808-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-2,6-lutidine-1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004808644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4808-64-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5094 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Lutidine, 4-nitro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitro-2,6-lutidine-1-oxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25F79GKV74 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.